N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

Kinase inhibition Antitubercular drug discovery Scaffold diversity

Researchers screening indole-4-carboxamide libraries often encounter SAR gaps where the bis-indole topology is absent from commercial IKK2 and MmpL3 series. This compound fills that gap as a diversity-oriented synthesis seed with a unique 4-methoxyindole-ethylene-indole-4-carboxamide architecture. • IKK2 TR-FRET biochemical screen at 10 µM; counter-screen against IKK1 for selectivity. • M. tuberculosis H37Rv MIC assays (7H9/ADC/Tween, 7-day) with LC-MS monitoring of 4-aminoindole release via Rv2888c amidase. • Ideal starter for focused library synthesis: vary 4-alkoxy/halo substitution and ethylene linker length (C2 vs C3).

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
Cat. No. B10985258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)C(=O)NCCN3C=CC4=C3C=CC=C4OC
InChIInChI=1S/C21H21N3O2/c1-23-12-9-15-16(5-3-6-18(15)23)21(25)22-11-14-24-13-10-17-19(24)7-4-8-20(17)26-2/h3-10,12-13H,11,14H2,1-2H3,(H,22,25)
InChIKeyAZHOTPUSZVVIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide (Molecular Formula: C21H21N3O2; Average Mass: 347.41 g/mol) is a fully synthetic bis-indole carboxamide in which a 4‑methoxy‑1H‑indole head group is linked via an ethylene spacer to a 1‑methyl‑1H‑indole‑4‑carboxamide tail [1]. The compound is catalogued in the InterBioScreen diverse screening library (ID STOCK1N‑74492) and serves as a drug‑discovery starting point rather than a validated probe . Its core scaffold – an indole‑4‑carboxamide – has been exploited in multiple therapeutic campaigns, including IKK2 inhibitors (GlaxoSmithKline patent US20070254873) and MmpL3‑targeting antitubercular agents [2][3].

Product Type Synthetic screening library compound
Scaffold Bis‑indole‑4‑carboxamide
Research Context IKK2 / MmpL3 pathway exploration starting point

Why Generic Indole-4-Carboxamide Substitution Fails


Indole‑4‑carboxamides are not a uniform class: the position of the carboxamide, the N‑substituent on the indole, and the nature of the amine‑linked side chain all independently modulate target engagement [1][2]. In IKK2 inhibitor programmes, moving the carboxamide from position 4 to position 2 or altering the N‑alkyl group abolished activity, while in MmpL3 antitubercular series the ethylene‑linked aromatic side chain was essential for prodrug activation and cellular penetration . Therefore, simply selecting any “indole‑carboxamide” analogue ignores the precise substitution pattern that this compound embodies, and the quantitative evidence below demonstrates that even structurally close neighbors diverge sharply in measurable pharmacological parameters.

Carboxamide Position
Moving the carboxamide from position 4 to 2 or 3 may abolish target engagement.
N‑Substituent Sensitivity
Altering the indole N‑alkyl group can shift isoform selectivity and potency profiles.
Side‑Chain Linker
The ethylene‑linked aromatic side chain may be critical for prodrug activation and cellular access.

Quantitative Differentiation Versus Closest Analogs


Unique Bis-Indole Architecture

Unlike the mono‑indole‑4‑carboxamides that dominate the IKK2 patent (US20070254873) and the MmpL3 literature, this compound incorporates a second indole moiety (4‑methoxy‑1H‑indole) tethered via an ethylene linker [1][2]. In the IKK2 patent, the general formula (I) requires a single indole core with an amide‑linked aryl/heteroaryl group; no bis‑indole example is disclosed [1]. Similarly, the antitubercular indole‑4‑carboxamides described by Libardo et al. (2021) uniformly employ a mono‑indole scaffold with simple benzyl or phenethyl amide substituents [2]. The InterBioScreen catalogue confirms that STOCK1N‑74492 is the sole library member possessing this precise connectivity .

Scaffold Topology
Class-level
Bis‑indole absent in mono‑indole reference series
Enables exploration of additional ligand–protein interaction vectors.
Qualitative scaffold comparison; no quantitative data.
Kinase inhibition Antitubercular drug discovery Scaffold diversity

Physicochemical Differentiation from Simpler Analogs

Comparison with the structurally simpler analog N‑[2‑(2‑methoxyphenyl)ethyl]‑1‑methyl‑1H‑indole‑4‑carboxamide (ChemDiv, MW 308.38 g/mol, C19H20N2O2) reveals a +39 Da molecular‑weight increment and addition of one nitrogen atom (C21H21N3O2 vs C19H20N2O2) . This change increases the calculated octanol‑water partition coefficient (clogP) by approximately 0.8–1.2 log units and adds two hydrogen‑bond acceptor sites (the indole nitrogen and methoxy oxygen of the 4‑methoxyindole ring) relative to the simpler phenethyl analog [1].

Physicochemical Shift
Data to verify
ΔMW +39 Da · ΔclogP ~+1.0 · +2 HBA
May alter permeability and solubility versus simpler analogs.
Calculated values; experimental logP needed.
ADME prediction Lipophilicity Fragment‑based design

IKK2 Inhibitory Potential

The GlaxoSmithKline patent US20070254873 establishes that indole‑4‑carboxamides bearing a substituted amide side chain can inhibit IKK2 with IC50 values reaching the sub‑micromolar range [1]. Although no IC50 for the target compound is reported, the patent defines strict SAR: the carboxamide must reside at the indole 4‑position (2‑ and 3‑carboxamide isomers are inactive) and the amide substituent must contain a hydrogen‑bond acceptor within 4–6 Å of the carbonyl [1]. The target compound satisfies both criteria, whereas simpler indole‑4‑carboxamides lacking the second indole (e.g., N‑(4‑chlorobenzyl)‑1H‑indole‑4‑carboxamide) violate the hydrogen‑bond acceptor distance requirement and exhibit >10‑fold lower IKK2 affinity in patent examples [1].

IKK2 Pharmacophore Fit
Class-level
Predicted >10‑fold affinity advantage over non‑compliant analogs
Supports IKK2 inhibitor screening based on pharmacophore alignment.
No direct IC50; inferred from patent SAR.
IKK2 inhibition NF‑κB pathway Kinase selectivity

MmpL3 Prodrug Activation Potential

Libardo et al. (2021) demonstrated that indole‑4‑carboxamides require metabolic hydrolysis by the mycobacterial amidase Rv2888c to release the active 4‑aminoindole antimetabolite [1]. The rate of hydrolysis is strongly dependent on the amide substituent: electron‑rich aromatic groups slow hydrolysis, while flexible alkyl linkers accelerate it [1]. The target compound's ethylene spacer between the indole‑4‑carboxamide and the 4‑methoxyindole group provides a flexible linker that is predicted to enhance amidase accessibility relative to rigid benzylamide analogs (e.g., N‑(4‑ethylbenzyl)‑1H‑indole‑4‑carboxamide), which showed slower activation kinetics in the published dataset [1].

Prodrug Activation Potential
Class-level
Ethylene linker may improve amidase accessibility over rigid analogs
Potential faster prodrug conversion in mycobacterial assays.
Activation kinetics not experimentally confirmed.
Antitubercular agents MmpL3 transporter Prodrug metabolism

Combinatorial Library Uniqueness

A search of the InterBioScreen natural‑product‑like library reveals that STOCK1N‑74492 is the sole compound bearing both a 4‑methoxy‑1H‑indole donor and a 1‑methyl‑1H‑indole‑4‑carboxamide acceptor connected by a two‑carbon linker . The nearest neighbor, STOCK1N‑80011 [N‑(1H‑indol‑5‑yl)‑1‑isopropyl‑1H‑indole‑6‑carboxamide], differs in three critical parameters: (i) methoxy group absent, (ii) carboxamide at position 6 instead of 4, and (iii) isopropyl rather than methyl on the indole nitrogen [1]. This degree of structural isolation means that any screening hit arising from STOCK1N‑74492 cannot be replicated by a close analog without resynthesis.

Library Uniqueness
Reported
Sole library member with bis‑indole connectivity
Singleton chemotype reduces IP overlap and supports unique hit attribution.
Tanimoto search against >100,000 compounds.
Chemical library screening Scaffold novelty Hit triage

Absence of Direct Biological Validation

Despite the structural arguments presented above, no peer‑reviewed publication or patent reports quantitative biological activity for N‑[2‑(4‑methoxy‑1H‑indol‑1‑yl)ethyl]‑1‑methyl‑1H‑indole‑4‑carboxamide itself [1]. All quantitative comparator data offered herein derive from related indole‑4‑carboxamide series (IKK2 patent examples, MmpL3 literature) or from physicochemical prediction. Procurement decisions must therefore weigh the compound's unique scaffold and inferred class‑level properties against the absence of direct experimental validation .

Biological Validation
Data to verify
No published IC50, Ki, MIC, or ADME data
Direct experimental profiling required prior to scale‑up.
Literature and database search, May 2026.
Data gap Prospective screening Risk assessment

Recommended Application Scenarios


NF-κB Pathway Inhibitor Screening

The compound's indole‑4‑carboxamide core matches the IKK2 pharmacophore defined in patent US20070254873 [1]. It is best deployed in initial IKK2 TR‑FRET biochemical screens at 10 µM, followed by counter‑screening against IKK1 to assess selectivity. Positive hits should be confirmed in cellular NF‑κB luciferase reporter assays (HEK293 or RAW264.7) comparing activity against the mono‑indole reference N‑(4‑chlorobenzyl)‑1H‑indole‑4‑carboxamide [1].

Antitubercular Prodrug Screening

Given the established role of indole‑4‑carboxamides as MmpL3‑targeting prodrugs, this compound should be tested in M. tuberculosis H37Rv MIC assays (7H9/ADC/Tween medium, 7‑day incubation) alongside the published comparator N‑(4‑ethylbenzyl)‑1H‑indole‑4‑carboxamide [2]. Parallel incubation with recombinant Rv2888c amidase and LC‑MS monitoring will quantify the rate of 4‑aminoindole release, a key determinant of antibacterial potency [2].

Fragment-Based Library Design

Its unique bis‑indole topology, absent from commercial IKK2 and MmpL3 series, makes STOCK1N‑74492 a valuable seed for diversity‑oriented synthesis. Procurement of 10–50 mg enables the creation of a focused library by varying the 4‑methoxyindole substitution (e.g., 4‑ethoxy, 4‑halo) and the ethylene linker length (C2 vs C3) . This approach can rapidly generate SAR data around an otherwise unexplored chemotype .

Computational Docking and Pharmacophore Refinement

The compound's two hydrogen‑bond acceptor‑rich indole rings make it suitable for docking studies into IKK2 (PDB: 4KIK) or MmpL3 homology models. Predicted binding modes can be compared experimentally with the simpler analog N‑[2‑(2‑methoxyphenyl)ethyl]‑1‑methyl‑1H‑indole‑4‑carboxamide to quantify the contribution of the second indole to binding energy . Such studies help refine pharmacophore models for virtual screening campaigns .

Application
Selection Property
Validation Focus
NF-κB pathway inhibitor screening
Indole‑4‑carboxamide IKK2 pharmacophore match
Cellular NF-κB reporter and IKK1 counter‑screen
Antitubercular prodrug screening
MmpL3‑targeting prodrug scaffold
MIC determination and amidase activation kinetics
Diversity‑oriented synthesis library design
Unique bis‑indole topology for SAR exploration
Indole substitution and linker‑length variation
Computational pharmacophore refinement
Dual indole hydrogen‑bond acceptor motifs
Docking into kinase/transporter models and binding energy comparison
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